Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Brand Name: Vulcanchem
CAS No.: 852952-21-7
VCID: VC7924336
InChI: InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3
SMILES: COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C14H9ClF3NO3
Molecular Weight: 331.67 g/mol

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

CAS No.: 852952-21-7

Cat. No.: VC7924336

Molecular Formula: C14H9ClF3NO3

Molecular Weight: 331.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate - 852952-21-7

Specification

CAS No. 852952-21-7
Molecular Formula C14H9ClF3NO3
Molecular Weight 331.67 g/mol
IUPAC Name methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Standard InChI InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3
Standard InChI Key WTPJKKKBUZGFNA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate belongs to the class of pyridine derivatives, featuring a chlorinated trifluoromethylpyridine core conjugated to a benzoate ester. The compound’s IUPAC name, methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate, reflects its substitution pattern: a chlorine atom at position 3 and a trifluoromethyl group at position 5 on the pyridine ring, which is ether-linked to the benzoate group at position 2 .

The structural conformation is defined by the following identifiers:

  • SMILES: COC(=O)c1ccccc1Oc2ncc(cc2Cl)C(F)(F)F

  • InChIKey: WTPJKKKBUZGFNA-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

These notations underscore the spatial arrangement of functional groups, which influence reactivity and intermolecular interactions.

Table 1: Key Identifiers of Methyl 2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Benzoate

PropertyValueSource
CAS Number852952-21-7
Molecular FormulaC14H9ClF3NO3\text{C}_{14}\text{H}_9\text{ClF}_3\text{NO}_3
Molecular Weight331.67 g/mol
MDL NumberMFCD03644664

Positional Isomerism and Comparative Analysis

A structural isomer, methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate (CAS 7382-40-3), differs in the substitution position of the benzoate group (para vs. ortho) . This positional variance impacts physicochemical properties such as dipole moment and solubility. For instance, the ortho-substituted derivative (CAS 852952-21-7) may exhibit steric hindrance between the pyridine and benzoate groups, potentially reducing crystalline stability compared to its para counterpart.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions. A proposed pathway includes:

  • Chlorination and Trifluoromethylation: Introduction of chlorine and trifluoromethyl groups onto a pyridine precursor, often using reagents like Cl2\text{Cl}_2 or CF3Cu\text{CF}_3\text{Cu}.

  • Etherification: Reaction of the substituted pyridinol with methyl 2-hydroxybenzoate in the presence of a base (e.g., K2CO3) and a palladium catalyst to form the ether linkage .

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and acid catalysis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationCl2\text{Cl}_2, FeCl₃, 80°C75–85%
EtherificationK₂CO₃, DMF, Pd(OAc)₂, 120°C60–70%
EsterificationCH3OH\text{CH}_3\text{OH}, H₂SO₄, reflux>90%

Purification and Quality Control

Industrial-scale purification employs column chromatography or recrystallization from ethanol-water mixtures . Commercial batches (e.g., from Apollo Scientific) specify a minimum purity of 95%, verified via high-performance liquid chromatography (HPLC) .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1720cm1\sim 1720 \, \text{cm}^{-1} (C=O ester) and 1250cm1\sim 1250 \, \text{cm}^{-1} (C-F stretch) .

  • NMR (¹H): δ 8.45 (s, 1H, pyridine-H), δ 7.85–7.40 (m, 4H, aromatic-H), δ 3.90 (s, 3H, OCH₃) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The trifluoromethyl group enhances lipid solubility, making the compound a candidate for prodrug synthesis. For example, analogous pyridine derivatives serve as intermediates in kinase inhibitors and antiviral agents.

Agrochemical Development

Chlorinated pyridines are prevalent in herbicides and insecticides. The compound’s chlorine and trifluoromethyl groups may confer resistance to metabolic degradation, enhancing pesticidal longevity.

Material Science

Potential applications include liquid crystal formulations, where the rigid pyridine-benzoate core could stabilize mesophases .

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